molecular formula C12H16 B14233534 1-Butyl-3-ethenylbenzene CAS No. 799763-00-1

1-Butyl-3-ethenylbenzene

Cat. No.: B14233534
CAS No.: 799763-00-1
M. Wt: 160.25 g/mol
InChI Key: MCVHEVPSMITDCZ-UHFFFAOYSA-N
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Description

1-Butyl-3-ethenylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a butyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-ethenylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-butylbenzene can then undergo a Heck reaction with ethylene to introduce the ethenyl group .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction parameters are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzylic alcohol, benzaldehyde, benzoic acid.

    Reduction: 1-Butyl-3-ethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-Butyl-3-ethenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-3-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in reactions that form covalent bonds with other molecules, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities .

Comparison with Similar Compounds

    1-Butyl-3-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.

    1-Butyl-4-ethenylbenzene: Similar structure but with the ethenyl group in the para position.

    1-Butyl-2-ethenylbenzene: Similar structure but with the ethenyl group in the ortho position.

Uniqueness: 1-Butyl-3-ethenylbenzene is unique due to the specific positioning of the butyl and ethenyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from its isomers .

Properties

CAS No.

799763-00-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-butyl-3-ethenylbenzene

InChI

InChI=1S/C12H16/c1-3-5-7-12-9-6-8-11(4-2)10-12/h4,6,8-10H,2-3,5,7H2,1H3

InChI Key

MCVHEVPSMITDCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)C=C

Origin of Product

United States

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